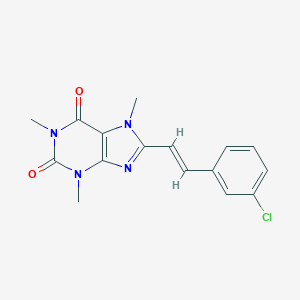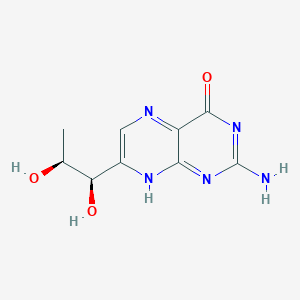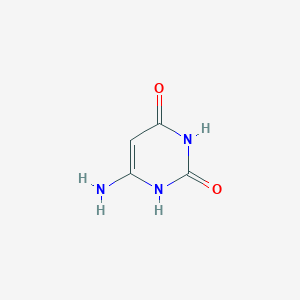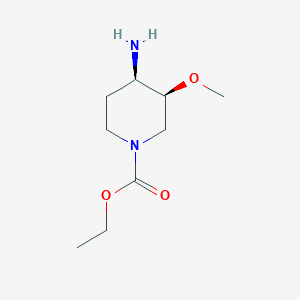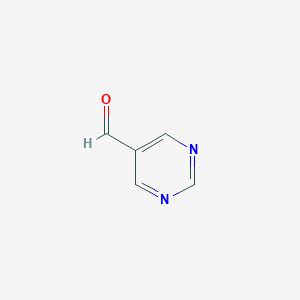
Pyrimidine-5-carbaldehyde
Overview
Description
Pyrimidine-5-carbaldehyde is an organic compound with the molecular formula C5H4N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of an aldehyde group at the 5-position of the pyrimidine ring. This compound is known for its light yellow to yellow color and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing pyrimidine-5-carbaldehyde involves the reaction of 5-bromopyrimidine with n-butyllithium in anhydrous tetrahydrofuran (THF) at -78°C, followed by the addition of ethyl formate. The reaction mixture is then quenched with hydrochloric acid and purified via flash column chromatography .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form pyrimidine-5-carboxylic acid.
Reduction: The aldehyde group can be reduced to form pyrimidine-5-methanol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2- and 4-positions of the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as Grignard reagents and organolithium compounds are commonly used.
Major Products:
Oxidation: Pyrimidine-5-carboxylic acid.
Reduction: Pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of nucleoside analogs, which are important in the study of genetic material and enzyme interactions.
Medicine: Pyrimidine derivatives are explored for their potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of pyrimidine-5-carbaldehyde is primarily related to its ability to participate in various chemical reactions due to the presence of the aldehyde group. This functional group can form covalent bonds with nucleophiles, leading to the formation of new compounds. In biological systems, pyrimidine derivatives can interact with enzymes and nucleic acids, influencing various biochemical pathways .
Comparison with Similar Compounds
Pyrimidine-5-carboxylic acid: Formed by the oxidation of pyrimidine-5-carbaldehyde.
Pyrimidine-5-methanol: Formed by the reduction of this compound.
2-Amino-4,6-dichlorothis compound: A derivative with additional amino and chloro substituents.
Uniqueness: this compound is unique due to its specific reactivity at the 5-position of the pyrimidine ring, allowing for selective functionalization and the synthesis of a wide variety of derivatives. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c8-3-5-1-6-4-7-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREJAOSUHFGDBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375493 | |
| Record name | Pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10070-92-5 | |
| Record name | Pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine-5-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes pyrimidine-5-carbaldehyde particularly interesting in the context of asymmetric catalysis?
A1: this compound exhibits a unique ability to participate in asymmetric autocatalysis, where the chiral product of a reaction acts as a catalyst for its own formation. This phenomenon, first discovered by Soai, is significant as it provides a potential explanation for the origin of homochirality in biological systems. [, , , , ]
Q2: Could you elaborate on the role of this compound in the Soai reaction?
A2: In the Soai reaction, this compound reacts with diisopropylzinc (i-Pr2Zn) in the presence of a chiral initiator. The product, a chiral 5-pyrimidyl alkanol, can then catalyze the addition of i-Pr2Zn to more this compound, preferentially forming the same enantiomer. [, , , , ]
Q3: How efficient is this autocatalytic process?
A3: The Soai reaction exhibits remarkable efficiency in amplifying enantiomeric excess. Studies have shown that starting with a pyrimidyl alkanol catalyst with an enantiomeric excess (ee) as low as 0.00005%, the reaction can produce the same alkanol with >99.5% ee after several cycles. This represents a tremendous amplification of chirality. [, , ]
Q4: Beyond the Soai reaction, are there other catalytic applications of this compound?
A4: While the focus has predominantly been on asymmetric autocatalysis, this compound derivatives are explored for their potential in various catalytic transformations. For example, they have been investigated as precursors for the synthesis of 5-deazaflavine derivatives, which may exhibit catalytic activities. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound (C5H4N2O) has a molecular weight of 108.09 g/mol.
Q6: How do structural modifications of this compound affect its activity in asymmetric autocatalysis?
A6: Studies have explored the impact of substituents at various positions of the pyrimidine ring. For instance, introducing an alkynyl group at the 2-position can lead to extremely high enantioselectivity in the Soai reaction. [, ] Conversely, certain substituents can hinder the autocatalytic process. []
Q7: Have there been any studies investigating the impact of different chiral initiators on the Soai reaction?
A7: Yes, a wide range of chiral initiators have been examined, including alcohols, amines, amino acids, hydrocarbons, metal complexes, and even inorganic crystals like quartz. Interestingly, the Soai reaction exhibits high sensitivity to the chirality of these initiators, often producing pyrimidyl alkanols with the same absolute configuration as the initiator. [, , , , , , , , , , , ]
Q8: Can you provide an example of how a specific structural modification impacted the selectivity of the reaction?
A8: Research using 2-(1-adamantylethynyl)this compound demonstrated significant enhancement in enantiomeric excess amplification during the Soai reaction. This derivative allowed for the highest reported enhancements within a single reaction cycle, highlighting the impact of specific structural modifications on reaction selectivity. []
Q9: Has computational chemistry been employed to study the Soai reaction mechanism?
A9: Yes, computational studies, including DFT calculations, have provided valuable insights into the mechanism of asymmetric autocatalysis. These investigations have explored the formation of zinc alkoxide intermediates, their aggregation behavior, and the factors influencing enantioselectivity. [, , ]
Q10: Are there any QSAR models developed for predicting the activity of this compound derivatives?
A10: While QSAR models specific to the asymmetric autocatalytic activity of this compound derivatives are less common, there have been efforts to develop QSAR models for related compounds with potential applications as FLT3 inhibitors. These models consider structural features crucial for inhibitory activity, providing insights that could be extrapolated to other pyrimidine-based compounds. []
Q11: What is known about the stability of this compound under different conditions?
A11: The stability of this compound can vary depending on the specific conditions, including solvent, temperature, and presence of other reagents. It is generally susceptible to hydrolysis, particularly under acidic conditions. [] Some derivatives have been designed to enhance stability. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


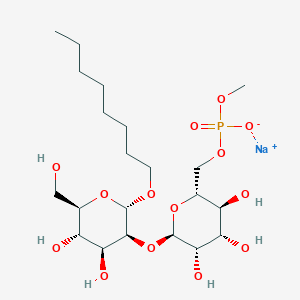
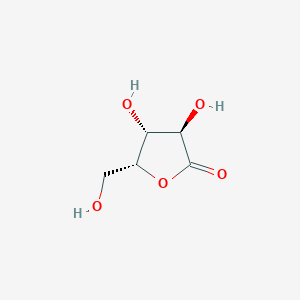
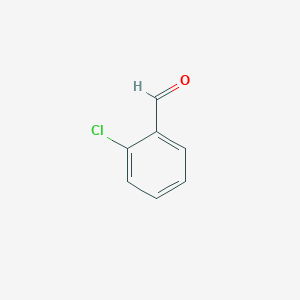


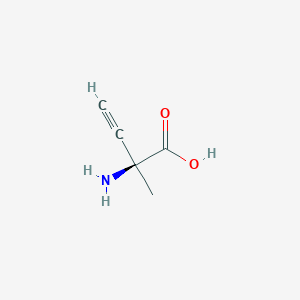

![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B119739.png)
